molecular formula C19H22O5 B8558264 Bis(3-ethoxy-4-methoxyphenyl)methanone CAS No. 110049-32-6

Bis(3-ethoxy-4-methoxyphenyl)methanone

Cat. No.: B8558264
CAS No.: 110049-32-6
M. Wt: 330.4 g/mol
InChI Key: RDGPYSMMOAURJB-UHFFFAOYSA-N
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Description

Bis(3-ethoxy-4-methoxyphenyl)methanone is a benzophenone derivative characterized by two phenyl rings substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively, linked via a ketone bridge. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its electronic and steric properties imparted by the alkoxy substituents. The ethoxy group enhances lipophilicity and electron-donating effects, while the methoxy group contributes to resonance stabilization. Its structural features make it a candidate for applications such as UV absorbers, photoinitiators, or intermediates in OLED materials .

Properties

CAS No.

110049-32-6

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

bis(3-ethoxy-4-methoxyphenyl)methanone

InChI

InChI=1S/C19H22O5/c1-5-23-17-11-13(7-9-15(17)21-3)19(20)14-8-10-16(22-4)18(12-14)24-6-2/h7-12H,5-6H2,1-4H3

InChI Key

RDGPYSMMOAURJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OCC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Benzophenone Derivatives

Compound Name Substituents on Phenyl Rings Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-ethoxy, 4-methoxy ~328.36 (estimated) Potential UV absorber, OLED intermediate N/A
Bis(4-methoxyphenyl)methanone 4-methoxy, 4-methoxy 242.27 UV stabilizer, synthetic intermediate
Bis(4-fluorophenyl)methanone 4-fluoro, 4-fluoro 218.20 High thermal stability, OLED emitter
Bis(2,5-difluoro-4-methoxyphenyl)methanone 2,5-difluoro, 4-methoxy 312.23 Fluorinated electronic materials
(3-Bromophenyl)(4-methoxyphenyl)methanone 3-bromo, 4-methoxy 307.16 Halogenated intermediate for coupling

Key Observations :

  • Substituent Position: Para-substituted methoxy groups (e.g., Bis(4-methoxyphenyl)methanone) maximize resonance stabilization, whereas meta-substituted ethoxy groups in the target compound introduce steric hindrance and alter electron distribution .
  • Halogen vs. Alkoxy: Fluorine substituents (e.g., Bis(4-fluorophenyl)methanone) enhance thermal stability (decomposition >300°C) due to strong C-F bonds, while alkoxy groups improve solubility in polar solvents .

Physicochemical Properties

Table 2: Thermal and Spectral Properties

Compound Name Melting Point (°C) Decomposition Temp. (°C) Spectral Confirmation Methods
This compound Not reported Not reported NMR, MS (hypothetical)
Bis(4-methoxyphenyl)methanone 94–96 >250 ¹H NMR, IR, HPLC
Di(1H-tetrazol-5-yl)methanone oxime N/A 288.7 X-ray crystallography
Bis(2,5-difluoro-4-methoxyphenyl)methanone 110–112 >200 ¹H/¹³C NMR, IR, MS

Key Observations :

  • Thermal Stability: Compounds with hydrogen-bonding networks (e.g., tetrazole derivatives) exhibit higher decomposition temperatures (~288°C) compared to alkoxy-substituted benzophenones .
  • Melting Points: Fluorinated derivatives (e.g., Bis(2,5-difluoro-4-methoxyphenyl)methanone) have higher melting points due to increased crystallinity from halogen interactions .

Key Observations :

  • Pd-Catalyzed Reactions: High-yield routes (e.g., 84% for Bis(4-methoxyphenyl)methanone) leverage cross-coupling, whereas ethoxy groups may require harsher alkylation conditions .
  • Fluorinated Precursors : Sequential fluorination and methoxylation steps are critical for synthesizing difluoro-methoxy derivatives .

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